2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Vue d'ensemble

Description

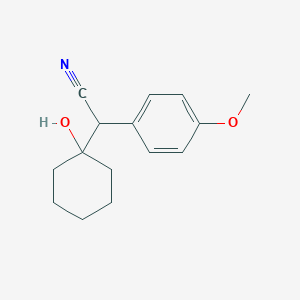

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features a cyclohexyl group, a methoxyphenyl group, and a nitrile functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl cyanide with cyclohexanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Reaction Conditions:

Reagents: 4-methoxybenzyl cyanide, cyclohexanone, sodium hydride

Solvent: Anhydrous tetrahydrofuran

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: 2-(1-Oxocyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Reduction: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Key Intermediate in Drug Synthesis

One of the primary applications of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is as an intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in the production of:

- Tadalafil : Used for treating erectile dysfunction and pulmonary arterial hypertension.

- Voriconazole : An antifungal medication.

- Sildenafil : Another well-known treatment for erectile dysfunction.

- Venlafaxine : An antidepressant that acts on neurotransmitters .

The compound's structure allows it to be modified into these therapeutically important drugs, highlighting its versatility in medicinal chemistry.

Biological Research

In biological research, derivatives of this compound are being studied for their potential as enzyme inhibitors or receptor ligands. These studies are vital for understanding biochemical pathways and developing new therapeutic agents. The ability to interact with neurotransmitter systems positions it as a candidate for drug development targeting conditions like depression and anxiety.

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the production of specialty chemicals and materials science. Its reactivity allows it to serve as a building block for synthesizing various chemical compounds used in industrial processes.

Case Studies

Several case studies have documented the successful application of this compound within pharmaceutical development:

- Synthesis of Tadalafil : A detailed study illustrated how this compound is integrated into the synthetic pathway for Tadalafil, showcasing its importance as an intermediate .

- Research on Venlafaxine : Investigations into the pharmacodynamics of Venlafaxine included the use of this compound to understand its metabolic pathways and efficacy as an antidepressant.

Mécanisme D'action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can be compared with similar compounds such as:

2-(1-Hydroxycyclohexyl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile: Contains a chloro group instead of a methoxy group, which can influence its chemical properties and biological activity.

The presence of the methoxy group in this compound makes it unique, potentially enhancing its solubility and reactivity in certain reactions.

Activité Biologique

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, with the CAS number 93413-76-4, is an organic compound that serves as a significant intermediate in the synthesis of the antidepressant venlafaxine. This compound is characterized by its unique structural features, including a cyclohexyl group, a methoxyphenyl group, and a nitrile functional group. Its biological activity primarily stems from its role in medicinal chemistry, particularly in the development of pharmaceuticals.

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- Appearance : White powder

- Melting Point : 121-123 °C

- Boiling Point : 410.146 °C at 760 mmHg

- Density : 1.142 g/cm³

The biological activity of this compound is largely linked to its conversion into venlafaxine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism enhances the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. The compound's structural characteristics allow it to interact with various biological targets, influencing both enzymatic pathways and receptor activities.

Antidepressant Activity

Research indicates that venlafaxine, derived from this compound, exhibits significant antidepressant effects. Studies have shown that venlafaxine can effectively alleviate symptoms of major depressive disorder and anxiety disorders. The transformation of this compound into venlafaxine involves several chemical reactions that enhance its therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to or derived from this compound:

- Synthesis and Biological Evaluation :

- Pharmacological Studies :

- Chemical Reactivity and Biological Interactions :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257342 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-76-4, 131801-69-9 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of the "one-step" synthesis method for Venlafaxine described in the research?

A1: The research paper [] details a novel "one-step" synthesis method for Venlafaxine and N-dismethylvenlafaxine using 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a starting material. This is significant because traditional methods for synthesizing these compounds often involve multiple steps, which can be time-consuming and costly. A one-step synthesis offers potential advantages in terms of efficiency and cost-effectiveness for pharmaceutical production.

Q2: How is the structure of this compound characterized in the research?

A2: The research paper [] characterizes the crystal structure of this compound. It reveals that the molecule exists as dimers linked by interactions between the hydroxyl (-OH) group of one molecule and the nitrile (-CN) group of another []. These dimers further connect through C-H⋯O hydrogen bonds to form an extended ladder-like chain structure in the solid state. This structural information is valuable for understanding the compound's physical properties and potential reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.